1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine
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Overview
Description
1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. Benzyl chloride, in the presence of a base, reacts with the triazole ring to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using different solvents, catalysts, and reaction temperatures to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate as bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazoles, while oxidation and reduction can yield different oxidized or reduced derivatives.
Scientific Research Applications
1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or proteins, inhibiting their activity. The 3-chlorobenzyl group can enhance the compound’s binding affinity to its target, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzyl)piperazine: This compound has a similar structure but features a piperazine ring instead of a triazole ring.
3-Chlorobenzyl bromide: This compound has a bromine atom instead of a triazole ring.
Uniqueness
1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of both the triazole ring and the 3-chlorobenzyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C9H9ClN4 |
---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9ClN4/c10-8-3-1-2-7(4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
InChI Key |
RIRSXFOZRNWHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)N |
Origin of Product |
United States |
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